Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)-
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Overview
Description
Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- is a complex organic compound that features a morpholine ring substituted with a unique dithiino-pyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- typically involves multi-step organic reactions. The initial step often includes the formation of the morpholine ring, which can be achieved through the dehydration of diethanolamine with concentrated sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the dithiino-pyrrol moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a basic morpholine ring structure.
Thiophene: Contains a sulfur atom in a five-membered ring, similar to the dithiino moiety.
Pyrrole: A five-membered nitrogen-containing ring, analogous to the pyrrol part of the compound.
Uniqueness
Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- is unique due to its combined morpholine and dithiino-pyrrol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
34419-11-9 |
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Molecular Formula |
C12H14N2O4S2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
6-(2-morpholin-4-yl-2-oxoethyl)-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C12H14N2O4S2/c15-8(13-1-3-18-4-2-13)7-14-11(16)9-10(12(14)17)20-6-5-19-9/h1-7H2 |
InChI Key |
MQCCJLPAZUCWNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C3=C(C2=O)SCCS3 |
Origin of Product |
United States |
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